4-(2-Acetoxyethyl)-2-nitrophenyl acetate

Description

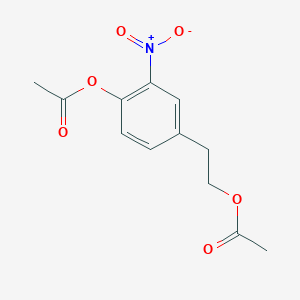

4-(2-Acetoxyethyl)-2-nitrophenyl acetate is an aromatic ester featuring a nitro group in the ortho position (2-nitro) and an acetoxyethyl substituent in the para position (4-acetoxyethyl). Its molecular formula is C₁₂H₁₃NO₆, with a molecular weight of 291.24 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric/electronic effects of the acetoxyethyl chain. It is structurally related to nitrophenyl esters and acetoxy-substituted aromatic compounds, which are widely studied for their hydrolysis kinetics, photochemical properties, and roles in synthetic chemistry .

Properties

Molecular Formula |

C12H13NO6 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

2-(4-acetyloxy-3-nitrophenyl)ethyl acetate |

InChI |

InChI=1S/C12H13NO6/c1-8(14)18-6-5-10-3-4-12(19-9(2)15)11(7-10)13(16)17/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

KSSMDIZJVKINMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate typically involves the esterification of 4-(2-hydroxyethyl)-2-nitrophenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyethyl)-2-nitrophenyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The acetoxy group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 4-(2-Hydroxyethyl)-2-nitrophenol and acetic acid.

Reduction: 4-(2-Acetoxyethyl)-2-aminophenyl acetate.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(2-Acetoxyethyl)-2-nitrophenyl acetate has several applications in scientific research:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s functional groups make it useful in the development of novel materials with specific properties.

Biological Studies: It can serve as a model compound for studying the behavior of nitro and acetoxy groups in biological systems.

Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyethyl)-2-nitrophenyl acetate depends on the specific reactions it undergoes. For example:

Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, leading to the formation of an alcohol and acetic acid.

Reduction: The nitro group is reduced through a series of electron transfers, ultimately forming an amino group.

Substitution: The acetoxy group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Kinetic Comparison of Nitrophenyl Acetates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Nitro Position | Hydrolysis Rate (min⁻¹, 25°C) | Key Applications |

|---|---|---|---|---|---|

| 4-(2-Acetoxyethyl)-2-nitrophenyl acetate | C₁₂H₁₃NO₆ | 291.24 | 2-nitro | Not reported | Photochemistry, Drug delivery |

| 4-Nitrophenyl acetate | C₈H₇NO₄ | 181.15 | 4-nitro | 3.3 × 10⁻⁵ | Enzyme assays, Hydrolysis studies |

| o-Nitrophenyl acetate | C₈H₇NO₄ | 181.15 | 2-nitro | 3.56 × 10⁻⁴ | Kinetic studies |

| Ethyl 2-(4-Chloro-2-nitrophenyl)acetate | C₁₀H₁₀ClNO₄ | 243.64 | 2-nitro, 4-Cl | Not reported | Agrochemical synthesis |

Table 2. Substituent Effects on Hydrolysis Reactivity

| Substituent | Electronic Effect | Steric Effect | Impact on Hydrolysis Rate |

|---|---|---|---|

| 2-Nitro | Strongly electron-withdrawing | Moderate | Accelerates |

| 4-Nitro | Moderately electron-withdrawing | Minimal | Slower than ortho |

| Acetoxyethyl | Mild electron-donating (via oxygen) | High | Decelerates |

| Chloro (para) | Electron-withdrawing | Minimal | Accelerates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.